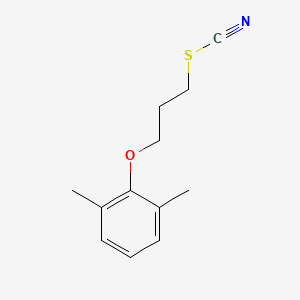
3-(2,6-dimethylphenoxy)propyl thiocyanate
概要
説明
3-(2,6-dimethylphenoxy)propyl thiocyanate is an organic compound that belongs to the class of thiocyanates Thiocyanates are characterized by the presence of the functional group R-S-C≡N, where R represents an organic group attached to sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethylphenoxy)propyl thiocyanate typically involves the reaction of 3-(2,6-dimethylphenoxy)propyl halides with alkali thiocyanates in aqueous media. For instance, the reaction between 3-(2,6-dimethylphenoxy)propyl bromide and sodium thiocyanate in boiling ethanol can yield the desired thiocyanate compound .
Industrial Production Methods
Industrial production methods for thiocyanates often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
化学反応の分析
Types of Reactions
3-(2,6-dimethylphenoxy)propyl thiocyanate can undergo several types of chemical reactions, including:
Substitution Reactions: The thiocyanate group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction can convert the thiocyanate group to thiol or amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkali metal halides and nucleophiles such as amines or alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are typically used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Sulfonyl derivatives.
Reduction Reactions: Thiol or amine derivatives.
科学的研究の応用
3-(2,6-dimethylphenoxy)propyl thiocyanate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2,6-dimethylphenoxy)propyl thiocyanate involves its interaction with biological targets, such as enzymes or receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt cellular processes, resulting in antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
- Phenyl thiocyanate
- Allyl thiocyanate
- Methyl thiocyanate
Comparison
3-(2,6-dimethylphenoxy)propyl thiocyanate is unique due to the presence of the 2,6-dimethylphenoxy group, which can influence its chemical reactivity and biological activity. Compared to simpler thiocyanates like phenyl thiocyanate or methyl thiocyanate, this compound may exhibit different pharmacological properties and applications due to its structural complexity.
特性
IUPAC Name |
3-(2,6-dimethylphenoxy)propyl thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-10-5-3-6-11(2)12(10)14-7-4-8-15-9-13/h3,5-6H,4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDQDFFRIOXRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCSC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


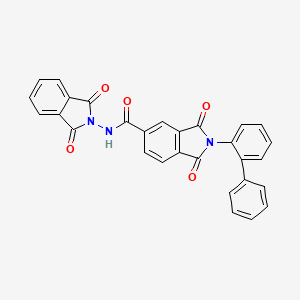
![2-(3-methoxypropyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4891351.png)
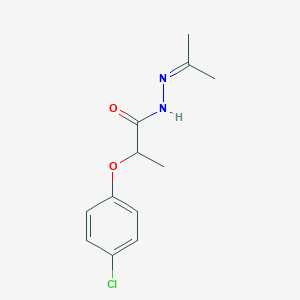
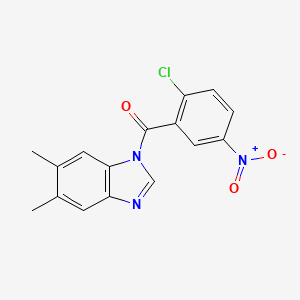
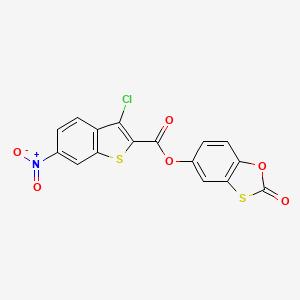
![6-(4-Methylphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4891389.png)
![2-morpholin-4-yl-N-[4-[5-[(2-morpholin-4-ylacetyl)amino]-1,3-benzoxazol-2-yl]phenyl]acetamide](/img/structure/B4891390.png)
![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891394.png)
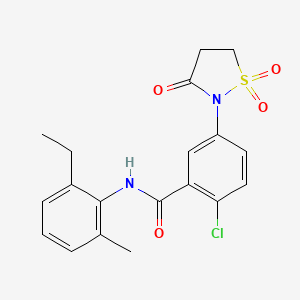
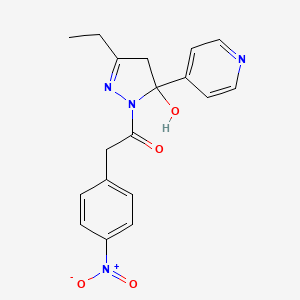
![(5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4891419.png)
![2-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol](/img/structure/B4891436.png)
![2-[3-(4-Benzylpiperazine-1-carbonyl)phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B4891443.png)
![(5E)-5-[[5-chloro-2-[3-(2-methylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4891447.png)
